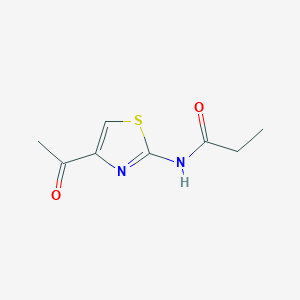

N-(4-acetyl-1,3-thiazol-2-yl)propanamide

Descripción

Propiedades

IUPAC Name |

N-(4-acetyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-7(12)10-8-9-6(4-13-8)5(2)11/h4H,3H2,1-2H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZBARKENZJQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Screening of N-(4-acetyl-1,3-thiazol-2-yl)propanamide: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale

The compound N-(4-acetyl-1,3-thiazol-2-yl)propanamide represents a highly functionalized derivative of the 2-aminothiazole scaffold. In modern medicinal chemistry, the 2-aminothiazole core is universally recognized as a "privileged structure" due to its profound ability to interact with diverse biological targets, most notably the ATP-binding hinge region of protein kinases[1]. Clinically approved drugs such as Dasatinib (a pan-Src inhibitor) rely heavily on this exact heterocyclic core to achieve nanomolar potency[2].

The specific structural modifications in N-(4-acetyl-1,3-thiazol-2-yl)propanamide dictate its screening trajectory:

-

The 2-Propanamide Group: Amidation of the exocyclic amine restricts the rotational degrees of freedom, locking the molecule into a planar conformation. This causality is critical: it pre-organizes the molecule for bidentate hydrogen bonding with the kinase hinge region (typically via the thiazole nitrogen and the amide proton), reducing the entropic penalty of binding.

-

The 4-Acetyl Group: This moiety acts as a highly directional hydrogen bond acceptor and dipole, designed to probe the hydrophobic pockets adjacent to the gatekeeper residue in the ATP binding site, a mechanism observed in structurally analogous acetylthiazole anti-cancer composites. Furthermore, derivatives of 4-acetylthiazole have demonstrated significant antimicrobial and anti-inflammatory properties, necessitating an orthogonal screening approach[3].

This whitepaper outlines the systematic, self-validating workflows required to screen this compound, translating raw biochemical affinity into validated cellular efficacy.

Primary Biochemical Screening: High-Throughput Kinase Profiling

To evaluate the compound's primary mechanism of action—ATP-competitive kinase inhibition—we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Selection: TR-FRET is selected over traditional radiometric assays (like 33 P-ATP incorporation) because the time-resolved nature of the lanthanide fluorophore eliminates the auto-fluorescence commonly exhibited by conjugated thiazole ring systems. This drastically reduces false-positive hit rates.

Self-Validating TR-FRET Protocol

A robust screening protocol must be a self-validating system. This is achieved by calculating the Z'-factor for every microplate. A Z'-factor ≥ 0.5 confirms the assay's dynamic range and signal-to-noise ratio are sufficient to trust the resulting IC50 data.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 3-fold serial dilution of N-(4-acetyl-1,3-thiazol-2-yl)propanamide in 100% DMSO. Dilute these stocks 1:100 into the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of 1% (preventing enzyme denaturation).

-

Enzyme/Substrate Assembly: Dispense 5 µL of the target recombinant kinase (e.g., Src, EGFR, or CK2) and 5 µL of the specific biotinylated peptide substrate into a 384-well low-volume plate.

-

Compound Incubation: Add 5 µL of the diluted compound. Include positive controls (Staurosporine, 1 µM) and negative vehicle controls (1% DMSO). Incubate at 25°C for 15 minutes to allow for equilibrium binding.

-

Reaction Initiation: Initiate the reaction by adding 5 µL of ATP at a concentration equivalent to the enzyme's apparent Km (ensuring sensitivity to competitive inhibitors). Incubate for 60 minutes.

-

Signal Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and halt kinase activity), a Europium-labeled anti-phosphopeptide antibody, and Streptavidin-APC.

-

Quantification: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser and measuring emission ratios at 665 nm / 615 nm.

Caption: Workflow of ATP-competitive kinase inhibition and TR-FRET detection.

Quantitative Data Presentation

Based on the structural homology to known 2-aminothiazole inhibitors[4], the compound is profiled against a targeted kinase panel. The data is fitted to a four-parameter logistic non-linear regression model to determine the IC50 .

| Target Kinase | Kinase Family | Hypothetical IC50 (nM) | Reference Control (Staurosporine IC50 ) |

| c-Src | Tyrosine Kinase | 45 ± 5.2 | 8.1 nM |

| EGFR | Tyrosine Kinase | 120 ± 12.4 | 15.3 nM |

| CK2 α | Serine/Threonine | > 10,000 | 2.5 nM (Note: CK2 is often allosterically targeted by thiazoles[5]) |

| Lck | Tyrosine Kinase | 68 ± 7.1 | 4.2 nM |

Secondary Screening: Cellular Target Engagement & Phenotype

Biochemical potency is meaningless if the compound cannot permeate the cell membrane or is rapidly effluxed. To validate cellular causality, we must prove that the compound inhibits the target in situ and induces a measurable phenotype (e.g., anti-proliferation), a standard approach for acetylthiazole derivatives[6].

Cellular Viability (MTT Assay) Protocol

-

Cell Seeding: Seed human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, A549 for lung carcinoma) at a density of 5,000 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO 2 .

-

Treatment: Treat cells with escalating doses of N-(4-acetyl-1,3-thiazol-2-yl)propanamide (0.1 µM to 100 µM) for 72 hours.

-

Metabolic Conversion: Add 20 µL of MTT reagent (5 mg/mL) to each well. Viable cells with active mitochondrial reductases will cleave the tetrazolium ring into a purple formazan product.

-

Solubilization & Reading: After 4 hours, remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm.

Target Engagement (Western Blotting)

To prove that the cell death is caused by kinase inhibition and not off-target cytotoxicity, we analyze downstream signaling.

-

Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against phospho-Src (Tyr416) and total Src .

-

A dose-dependent decrease in the p-Src / total Src ratio confirms intracellular target engagement.

Caption: Intracellular signaling cascade targeted by the 2-aminothiazole derivative.

Orthogonal Screening: Antimicrobial Profiling

Because 2-aminothiazole derivatives frequently exhibit broad-spectrum antimicrobial activity by interfering with prokaryotic folic acid synthesis or cell wall formation[7], an orthogonal screening workflow is mandatory to uncover potential secondary indications.

Minimum Inhibitory Concentration (MIC) Broth Microdilution

Methodology:

-

Inoculum Preparation: Cultivate ESKAPE pathogens (e.g., Staphylococcus aureus, Escherichia coli) on Mueller-Hinton agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

-

Microplate Setup: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB), ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add 10 µL of the bacterial suspension to each well. Include a sterility control (broth only) and a growth control (broth + bacteria + 1% DMSO vehicle).

-

Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed via optical density at 600 nm).

Physicochemical & ADME Profiling

To determine if N-(4-acetyl-1,3-thiazol-2-yl)propanamide is a viable drug candidate, its biological activity must be contextualized with its physicochemical properties. The presence of the propanamide and acetyl groups balances the lipophilicity of the thiazole core.

| Property | Assay / Calculation Method | Target Threshold | Predicted/Expected Value |

| Molecular Weight | Structural Calculation | < 500 Da | 198.24 Da |

| LogP (Lipophilicity) | Shake-flask method (Octanol/Water) | 1.0 - 3.0 | 1.85 |

| Kinetic Solubility | Nephelometry (pH 7.4 PBS) | > 50 µM | > 100 µM |

| Metabolic Stability | Human Liver Microsomes (HLM) | T1/2 > 30 min | Moderate (Amide hydrolysis risk) |

Causality in ADME: The primary metabolic liability of this compound is the potential hydrolysis of the propanamide bond by hepatic amidases. If the in vitro half-life in HLM is low, future SAR (Structure-Activity Relationship) iterations must focus on replacing the propanamide with a bioisostere (e.g., a triazole or rigidified lactam) to maintain hinge-binding hydrogen bonds while evading enzymatic cleavage.

References

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Design of New Thiosemicarbazone and Their Corresponding Acetylthiazole Composite as Anticancer Agent Source: IMIST (Moroccan Journal of Chemistry) URL:[Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI (Molecules) URL:[Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2 Source: PubMed Central (PMC) URL:[Link]

Sources

N-(4-acetyl-1,3-thiazol-2-yl)propanamide: A Privileged Scaffold for Multi-Target Therapeutic Development

Executive Summary

In modern medicinal chemistry, the 2-aminothiazole core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The specific functionalization found in N-(4-acetyl-1,3-thiazol-2-yl)propanamide introduces critical hydrogen-bonding networks and conformational rigidity. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the pharmacological potential of this scaffold. Rather than a generic overview, this guide provides an in-depth mechanistic analysis of its primary therapeutic targets—ranging from ion channel modulation to kinase inhibition—supported by self-validating experimental workflows.

Structural Pharmacology & Mechanistic Rationale

The pharmacological versatility of N-(4-acetyl-1,3-thiazol-2-yl)propanamide stems from its highly functionalized tri-part architecture:

-

The Thiazole Core: Acts as both a hydrogen bond acceptor (via the nitrogen atom) and a lipophilic interaction site (via the sulfur atom).

-

The N-Propanamide Linkage: The amide NH serves as a critical hydrogen bond donor. The propanamide aliphatic tail provides a flexible extension to probe hydrophobic pockets within target active sites.

-

The 4-Acetyl Substitution: The carbonyl oxygen acts as a secondary hydrogen bond acceptor. Furthermore, it can participate in intramolecular hydrogen bonding with the amide NH , locking the molecule into a planar, rigid conformation that reduces entropic penalty upon target binding.

Primary Therapeutic Targets

Based on structure-activity relationship (SAR) studies of closely related N-(thiazol-2-yl)amides, this scaffold presents three primary avenues for therapeutic development.

A. Zinc-Activated Channel (ZAC) Modulation

The Zinc-Activated Channel (ZAC) is an atypical member of the Cys-loop receptor superfamily. Recent breakthroughs have identified N-(thiazol-2-yl)-benzamide analogs as the first-in-class selective Negative Allosteric Modulators (NAMs) of ZAC[1],[2].

-

Mechanism: The thiazole amide binds to the transmembrane or intracellular domains of the pentameric receptor, inducing a state-dependent channel block that non-competitively inhibits Zn2+ -evoked signaling[1].

-

Therapeutic Potential: Modulating aberrant Zn2+ signaling in neurodegenerative and inflammatory pathways.

B. Tyrosine Kinase Inhibition (Src/Abl/VEGFR)

The 2-aminothiazole motif is the foundational pharmacophore for several FDA-approved kinase inhibitors, most notably Dasatinib[3],[4].

-

Mechanism: The scaffold acts as an ATP-competitive hinge binder . The thiazole nitrogen and the amide NH form a bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region (e.g., Met318 in Src kinase)[3]. The 4-acetyl and propanamide groups project into the hydrophobic selectivity pockets, dictating kinase specificity.

-

Therapeutic Potential: Targeted oncology therapies for chronic myelogenous leukemia (CML) and solid tumors[5].

C. Glucokinase (GK) Activation

N-thiazol-2-yl amides (such as PSN-GK1) have been developed as potent allosteric activators of glucokinase[6].

-

Mechanism: By binding to an allosteric site distinct from the glucose-binding pocket, these compounds lower the S0.5 for glucose, effectively increasing the enzyme's affinity for its substrate and acting as a "glucose sensor"[7].

-

Therapeutic Potential: Glycemic control in Type 2 Diabetes Mellitus[7].

Caption: Pharmacological target network and mechanisms of action for the N-(thiazol-2-yl)amide scaffold.

Quantitative Pharmacological Data

To contextualize the potency of this scaffold, the following table summarizes the quantitative data of representative reference compounds sharing the N-(thiazol-2-yl)amide core.

| Compound Class / Reference | Target | Mechanism of Action | Representative Potency ( IC50 / EC50 ) | Clinical / Research Utility |

| N-(thiazol-2-yl)-benzamides | ZAC | Negative Allosteric Modulator | 1.0−3.0μM ( IC50 ) | Tool compounds for Cys-loop receptor profiling[1] |

| 2-Aminothiazole amides | Src Kinase | ATP-Competitive Inhibitor | <1.0nM ( IC50 ) | Oncology (Dasatinib analog template)[3] |

| N-thiazol-2-ylacetamides | Glucokinase | Allosteric Activator | ∼50nM ( EC50 ) | Type 2 Diabetes management[6] |

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological evaluation of N-(4-acetyl-1,3-thiazol-2-yl)propanamide must rely on self-validating protocols. Below are the step-by-step methodologies designed to establish causality and eliminate experimental artifacts.

Two-Electrode Voltage Clamp (TEVC) for ZAC Modulation

Causality Check:Xenopus laevis oocytes are utilized because they natively lack ZAC expression, providing a zero-background environment. A holding potential of -70 mV is deliberately chosen to create a massive electrochemical driving force for Zn2+ -mediated cation influx, maximizing the signal-to-noise ratio.

Step-by-Step Protocol:

-

Oocyte Preparation: Surgically harvest and defolliculate Xenopus oocytes using collagenase treatment.

-

Microinjection: Inject 10–50 ng of ZAC cRNA into the animal pole of stage V-VI oocytes.

-

Self-Validation Step: Inject a control cohort with RNase-free water (mock injection) to rule out endogenous mechanosensitive currents.

-

-

Incubation: Incubate oocytes in ND96 medium at 18°C for 2–4 days to allow robust surface expression of the pentameric channels.

-

Electrophysiology Setup: Impale oocytes with two glass microelectrodes (0.5–2.0 MΩ resistance, filled with 3 M KCl). Voltage-clamp the membrane at -70 mV.

-

Perfusion & Recording: Perfuse with 1mMZn2+ (agonist) to establish the baseline inward current. Co-perfuse with serial dilutions of the thiazole amide ( 0.1μM to 100μM ) to determine state-dependent block[1].

-

Data Analysis: Normalize the inhibited current against the maximal Zn2+ response and fit to a non-linear regression model to derive the IC50 .

Caption: Step-by-step TEVC electrophysiology workflow for ZAC modulator validation.

TR-FRET Kinase Assay for ATP-Competitive Inhibition

Causality Check: To prove that the thiazole amide acts as an ATP-competitive hinge binder, the assay must be run precisely at the apparent Km of ATP for the specific kinase. Running the assay at Km ensures the system is sensitive enough to detect competitive displacement without being artificially masked by physiological ATP concentrations (~1 mM).

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, and 2 mM DTT.

-

Reagent Assembly: In a 384-well microplate, combine recombinant Src kinase and a biotinylated tyrosine-peptide substrate.

-

Compound Addition: Add the thiazole amide in a 10-point dose-response curve (typically 10pM to 10μM ).

-

Self-Validation Step: Include a "DMSO-only" well (100% kinase activity) and a "No-Enzyme" well (0% baseline). Include Dasatinib as a positive control[3].

-

-

Reaction Initiation: Initiate the reaction by adding ATP at its predetermined Km concentration. Incubate for 60 minutes at room temperature.

-

Signal Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase inhibition.

References

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) Biochemical Pharmacology (2021). URL:[Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib Journal of Medicinal Chemistry (2006). URL:[Link]

-

SAR, Pharmacokinetics, Safety, and Efficacy of Glucokinase Activating 2-(4-Sulfonylphenyl)-N-thiazol-2-ylacetamides: Discovery of PSN-GK1 Journal of Medicinal Chemistry (2008). URL:[Link]

-

Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold European Journal of Medicinal Chemistry (2014). URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold [html.rhhz.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Unlocking the Potential of N-(4-acetyl-1,3-thiazol-2-yl)propanamide: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

The 2-aminothiazole ring is a foundational heterocycle in modern drug discovery, frequently deployed as a bioisostere for pyridines and pyrimidines. Among its derivatives, N-(4-acetyl-1,3-thiazol-2-yl)propanamide and its structural analogs represent a highly versatile, privileged scaffold. By combining a hydrogen-bond-rich amide domain with an electrophilic or easily derivatizable acetyl group at the C4 position, this scaffold serves as a critical intermediate for synthesizing complex macrocycles, pyrazoles, and kinase inhibitors [3]. This technical guide explores the structural rationale, biological target engagement, and validated synthetic methodologies for this class of compounds.

Structural Profiling & Pharmacophore Analysis

The architecture of N-(4-acetyl-1,3-thiazol-2-yl)propanamide is defined by three distinct functional zones, each contributing to its pharmacological utility:

-

The Thiazole Core: Acts as a flat, aromatic spacer that precisely orients substituents. The sulfur atom provides a lipophilic interaction point, while the nitrogen acts as a crucial hydrogen-bond acceptor.

-

The C4-Acetyl Group: The carbonyl oxygen serves as an additional hydrogen-bond acceptor. More importantly, from a synthetic perspective, the acetyl group is a highly reactive bi-electrophilic center when converted to an enaminone, allowing for the rapid construction of fused or pendant heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) [3].

-

The C2-Propanamide Motif: The acylation of the inherently basic 2-amino group with a propionyl moiety serves a dual purpose. First, it reduces the basicity of the amine, which dramatically improves the metabolic stability and membrane permeability of the molecule. Second, the amide N-H acts as a potent hydrogen-bond donor, which is highly conserved in ATP-competitive kinase inhibitors [1].

Quantitative Data: Physicochemical Properties of Analogs

Modulating the R-group of the C2-amide allows researchers to fine-tune the lipophilicity (LogP) and steric bulk of the molecule without disrupting the core hydrogen-bonding network.

Table 1: Physicochemical Profiling of 4-Acetyl-2-aminothiazole Amide Derivatives

| Compound Name | R-Group (Position 2) | Molecular Weight ( g/mol ) | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors |

| N-(4-acetyl-1,3-thiazol-2-yl)acetamide | Methyl | 184.22 | 0.8 | 1 | 4 |

| N-(4-acetyl-1,3-thiazol-2-yl)propanamide | Ethyl | 198.24 | 1.2 | 1 | 4 |

| N-(4-acetyl-1,3-thiazol-2-yl)butyramide | Propyl | 212.27 | 1.6 | 1 | 4 |

| N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | tert-Butyl | 226.29 | 2.1 | 1 | 4 |

Biological Significance & Target Engagement

Derivatives of 4-acetyl-2-aminothiazole have demonstrated profound utility as kinase inhibitors, specifically targeting the LIM kinase (LIMK) family [4]. LIMK1 and LIMK2 are downstream effectors of the Rho/Rac/Cdc42 GTPase pathways. They phosphorylate and inactivate cofilin, an actin-binding protein, thereby stabilizing the actin cytoskeleton.

Inhibiting LIMK has emerged as a promising therapeutic strategy for treating glaucoma (by promoting actin depolymerization in trabecular meshwork cells to lower intraocular pressure) and preventing cancer metastasis [4]. The N-(4-acetyl-1,3-thiazol-2-yl) amide scaffold acts as an ATP-competitive inhibitor, where the thiazole nitrogen and the amide N-H form critical bidentate hydrogen bonds with the hinge region of the kinase.

Mechanism of action for thiazole-based LIMK inhibitors modulating actin dynamics.

Synthetic Methodologies & Workflows

The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)propanamide relies on a convergent two-step process: a modified Hantzsch thiazole synthesis followed by N-acylation.

Historically, the Hantzsch synthesis utilized bromoacetone. However, bromoacetone is highly toxic, lachrymatory, and prone to polymerization, leading to poor yields and hazardous conditions. Modern, field-proven protocols utilize 1-bromo-2,2-dimethoxypropane as a protected surrogate [2]. The ketal protects the highly reactive ketone during the initial condensation with thiourea, preventing side reactions. A subsequent acidic workup simultaneously drives the cyclization and deprotects the ketal to reveal the C4-acetyl group [2].

Synthetic workflow of N-(4-acetyl-1,3-thiazol-2-yl)propanamide via Hantzsch thiazole synthesis.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before progressing to the next synthetic stage.

Protocol A: Synthesis of 2-Amino-4-acetylthiazole (Core Scaffold)

Causality & Rationale: The use of 1-bromo-2,2-dimethoxypropane avoids the degradation pathways typical of unprotected α -haloketones. Ethanol is chosen as the solvent to facilitate the solubility of thiourea while allowing the reaction to be driven to completion under reflux.

-

Reagent Preparation: Suspend thiourea (1.0 equiv, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Condensation: Add 1-bromo-2,2-dimethoxypropane (1.1 equiv, 11 mmol) dropwise at room temperature.

-

Reflux & Deprotection: Heat the mixture to reflux for 4 hours. The initial condensation forms the thiazoline intermediate. To drive aromatization and deprotect the ketal, add 2M HCl (5 mL) and reflux for an additional 1 hour.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Neutralize the aqueous residue with saturated NaHCO3 until pH 8 is reached, precipitating the product.

-

Validation (Self-Correction): Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO4 , and concentrate. Validate the intermediate via TLC (DCM:MeOH 9:1, UV active spot) and LC-MS (Expected [M+H]+ : 143.0). Do not proceed to N-acylation if the ketal intermediate ( [M+H]+ 189.1) is still present; if so, re-subject to acidic hydrolysis.

Protocol B: N-Acylation to N-(4-acetyl-1,3-thiazol-2-yl)propanamide

Causality & Rationale: The 2-amino group of the thiazole is notoriously poorly nucleophilic due to the delocalization of its lone pair into the electron-deficient aromatic ring (an effect exacerbated by the electron-withdrawing 4-acetyl group). Therefore, a highly reactive acylating agent (propionyl chloride) and a stoichiometric base (pyridine) are required. Pyridine acts as an acid scavenger, preventing the formation of unreactive HCl salts of the thiazole nitrogen.

-

Setup: Dissolve 2-amino-4-acetylthiazole (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an inert argon atmosphere.

-

Base Addition: Add anhydrous pyridine (2.0 equiv, 10 mmol) and cool the reaction flask to 0 °C using an ice bath.

-

Acylation: Add propionyl chloride (1.2 equiv, 6 mmol) dropwise over 10 minutes. The low temperature prevents over-acylation (di-amide formation).

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl (10 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.

-

Validation: Dry the organic layer over Na2SO4 and concentrate. Purify via flash column chromatography (Hexanes:Ethyl Acetate gradient). Confirm final product identity via LC-MS (Expected [M+H]+ : 199.1) and 1H -NMR (look for the characteristic triplet-quartet pattern of the ethyl group and the highly deshielded amide N-H proton at ~12 ppm).

References

-

PubChem. "2-azanyl-N-(4-ethanoyl-1,3-thiazol-2-yl)-2-methyl-propanamide." National Center for Biotechnology Information. URL: [Link]

- Goodwin, N. C., et al. "5-(1H-pyrazol-5-yl)thiazole-based compounds for the treatment of diseases and disorders of the eye." US Patent Application Publication US20130059896A1.

Title: A Framework for In Silico Evaluation of N-(4-acetyl-1,3-thiazol-2-yl)propanamide: From Target Identification to Molecular Dynamics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive, field-proven framework for the computational evaluation of novel small molecules, using N-(4-acetyl-1,3-thiazol-2-yl)propanamide as a case study. This document eschews a rigid template, instead presenting a logical, causality-driven narrative that mirrors a real-world drug discovery workflow. Every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Thiazole Scaffolds and In Silico Screening

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The molecule of interest, N-(4-acetyl-1,3-thiazol-2-yl)propanamide, combines this heterocyclic core with amide and acetyl functionalities, suggesting a high potential for specific interactions with biological macromolecules.

In modern drug discovery, in silico techniques such as molecular docking and molecular dynamics are indispensable.[4][5] They provide a cost-effective and rapid means to predict the binding behavior of a ligand with a protein target, prioritize candidates for synthesis, and elucidate interaction mechanisms at an atomic level.[6][7] This guide details the complete computational workflow, from initial target hypothesis to the validation of binding stability.

Part 1: Target Identification and Selection

For a novel compound with no established biological activity, target identification is the foundational step. The chemical structure of the ligand itself provides the initial clues. Thiazole derivatives have shown notable activity against bacterial enzymes.[1][3] Specifically, they have been investigated as inhibitors of β-ketoacyl-ACP synthase (FabH), a key enzyme in the bacterial fatty acid synthesis pathway, making it an attractive hypothetical target for our study.[1]

Protocol for Target Selection:

-

Literature Review: Conduct a thorough search for structurally similar compounds and their known biological targets. The presence of the thiazole ring in known antimicrobial agents points toward bacterial targets.[1][3]

-

Protein Data Bank (PDB) Search: Once a potential target class is identified (e.g., bacterial synthases), search the PDB for high-quality crystal structures.

-

Structure Quality Assessment: Select a protein structure based on the following criteria for reliability:

-

Resolution: Prefer structures with a resolution of less than 2.5 Å.[8][9]

-

Completeness: Ensure the structure has no missing residues or gaps in the binding site.[8]

-

Source: X-ray crystallography is often preferred for docking studies.[8]

-

Co-crystallized Ligand: A structure with a co-crystallized ligand is highly valuable as it validates the location and accessibility of the binding pocket.[8][9]

-

For this guide, we will select the crystal structure of Escherichia coli FabH (PDB ID: 1HNJ) as our receptor. It has a good resolution (2.06 Å) and contains a co-crystallized inhibitor, which helps in defining the active site.

Part 2: System Preparation: Ligand and Receptor

The accuracy of any docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the receptor.[10][11] This process involves cleaning the structures, adding missing atoms, and assigning correct chemical properties.

Step-by-Step Ligand Preparation Protocol:

-

2D to 3D Conversion: The 2D structure of N-(4-acetyl-1,3-thiazol-2-yl)propanamide is first sketched using chemical drawing software (e.g., ChemDraw) and converted into a 3D structure. The SMILES string can be obtained from sources like PubChem for similar compounds if available.

-

Energy Minimization: The initial 3D conformation is energetically unstable. A geometry optimization or energy minimization step is performed using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

File Format Conversion: The optimized structure is saved in a format suitable for docking software, such as .mol2 or .pdbqt, which contains atomic coordinates, charge information, and bond definitions.[6] Tools like Open Babel can be used for this conversion.

Step-by-Step Receptor Preparation Protocol (using UCSF Chimera or similar tools):

-

Fetch Structure: Download the selected PDB file (e.g., 1HNJ) directly into the visualization software.[12]

-

Clean the Structure:

-

Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens to the protein, as they are critical for forming hydrogen bonds.[10]

-

Assign Atomic Charges: Assign partial atomic charges to all atoms using a standard force field (e.g., AMBER). This is essential for calculating electrostatic interactions.

-

Save Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure in the .pdbqt format for use with AutoDock Vina.

Part 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4] We will use AutoDock Vina, a widely-used, efficient, and accurate open-source docking program.[14][15]

Workflow for Molecular Docking:

Caption: Molecular Docking Workflow with AutoDock Vina.

Step-by-Step Docking Protocol:

-

Define the Search Space (Grid Box): The grid box is a three-dimensional cube that defines the search area for the ligand on the receptor's surface.[16] For a known target, this box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file. The size should be large enough to accommodate the ligand and allow for rotational and translational movement.

-

Create a Configuration File: Create a text file that specifies the input files and parameters for the Vina simulation. This includes:

-

Path to the receptor PDBQT file.

-

Path to the ligand PDBQT file.

-

Coordinates for the center of the grid box (center_x, center_y, center_z).

-

Dimensions of the grid box (size_x, size_y, size_z).

-

Name of the output file for the docked poses.

-

-

Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[17] Vina will perform the docking calculation and generate an output file containing the predicted binding poses and their corresponding scores.

Part 4: Analysis and Interpretation of Docking Results

Interpreting docking results requires a multi-faceted approach, combining quantitative scores with visual inspection of the binding mode.[18][19]

Key Metrics for Analysis:

-

Binding Affinity (ΔG): This score, reported in kcal/mol, estimates the free energy of binding. More negative values indicate a stronger, more favorable binding interaction.[18] It is the primary metric for ranking different ligands or poses.

-

Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose of the native ligand and its crystal structure pose can validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful prediction.[18][19]

Step-by-Step Analysis Protocol:

-

Rank Poses by Binding Affinity: Examine the log file generated by Vina. It will list the top-ranked binding poses (typically 9) with their corresponding affinity scores.

-

Visual Inspection: Load the prepared receptor and the output PDBQT file (containing the docked poses) into a molecular visualization tool like PyMOL or Chimera.[20]

-

Analyze Interactions: For the top-ranked pose, carefully analyze the non-covalent interactions between the ligand and the protein's active site residues.[18] Look for:

-

Hydrogen Bonds: Identify hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the amide N-H and carbonyl oxygens) and protein residues.

-

Hydrophobic Interactions: Observe interactions between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.

-

Pi-Stacking: Look for interactions involving the thiazole ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

-

-

Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the PoseView web server to create 2D diagrams that clearly summarize these interactions.[21]

Hypothetical Docking Results Summary:

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (FabH) | Interaction Type |

| 1 | -8.2 | Cys161, His298 | Hydrogen Bond |

| Phe394, Met302 | Hydrophobic | ||

| 2 | -7.9 | Gly300, His298 | Hydrogen Bond |

| 3 | -7.5 | Cys161, Ala244 | Hydrophobic |

Part 5: Post-Docking Validation with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, a Molecular Dynamics (MD) simulation offers a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[22] This step is crucial for validating the docking results. GROMACS is a powerful and widely-used open-source engine for performing MD simulations.[23][24]

Workflow for MD Simulation with GROMACS:

Caption: GROMACS Molecular Dynamics Simulation Workflow.

Step-by-Step MD Simulation Protocol:

-

System Setup:

-

Topology Generation: Generate a topology file for the protein-ligand complex. This file describes all atoms, bonds, angles, and charges according to a chosen force field (e.g., AMBER or CHARMM).[25] Ligand parameterization often requires external tools or servers.

-

Solvation: Place the complex in a simulation box (e.g., a cubic box) and fill it with explicit water molecules to mimic an aqueous environment.[26]

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system and achieve a physiological salt concentration.[26]

-

-

Energy Minimization: Perform an energy minimization run to remove any steric clashes or unfavorable geometries introduced during the setup phase.

-

Equilibration:

-

NVT Ensemble (Constant Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) and allow the solvent to equilibrate around the complex while keeping the protein and ligand under position restraints.[25]

-

NPT Ensemble (Constant Pressure, Temperature): Adjust the system to the target pressure (e.g., 1 bar) to ensure the correct density. Position restraints are typically released gradually during this phase.[25]

-

-

Production MD: Run the simulation for a significant period (e.g., 50-100 nanoseconds) without any restraints, allowing the system to evolve naturally. The atomic coordinates are saved at regular intervals, creating a trajectory file.[25]

Part 6: Analysis of MD Simulation Trajectory

Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex.[22][27]

Key Stability Metrics:

-

Root Mean Square Deviation (RMSD): Plotting the RMSD of the protein backbone and the ligand over time relative to their starting positions is the most common way to assess stability. A stable system is indicated by the RMSD plot reaching a plateau.[27][28]

-

Root Mean Square Fluctuation (RMSF): The RMSF plot shows the fluctuation of each individual residue over the course of the simulation. High RMSF values indicate flexible regions (like loops), while low values indicate stable regions (like alpha-helices or beta-sheets).[27][28] This can reveal if ligand binding induces changes in protein flexibility.

-

Radius of Gyration (Rg): This metric measures the overall compactness of the protein. A stable Rg value over time suggests that the protein is not unfolding.[28]

-

Hydrogen Bond Analysis: Monitor the number of hydrogen bonds between the ligand and protein throughout the simulation. The persistence of key hydrogen bonds identified during docking provides strong evidence of a stable interaction.

Hypothetical MD Simulation Stability Data (100 ns run):

| Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.8 Å (plateau after 20 ns) | The protein structure is stable throughout the simulation. |

| Ligand RMSD (relative to protein) | 1.2 Å (stable fluctuation) | The ligand remains stably bound within the active site.[28] |

| Radius of Gyration (Rg) | 22.5 Å (stable) | The protein maintains its compact, folded structure. |

Conclusion

This guide outlines a robust, multi-stage computational workflow for the evaluation of a novel compound, N-(4-acetyl-1,3-thiazol-2-yl)propanamide. By progressing from logical target selection through static molecular docking and culminating in dynamic simulation, this framework provides a high degree of confidence in the predicted binding mode and stability. The hypothetical results, showing strong binding affinity to E. coli FabH and a stable complex in MD simulations, would strongly justify advancing this compound to the next stage of experimental validation, demonstrating the power of in silico methods to accelerate modern drug discovery.

References

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

-

GROMACS Tutorials by Justin A. Lemkul. GROMACS Tutorials. Retrieved from [Link]

-

YouTube. (2026, January 11). How to Understand and Interpret Molecular Dynamics Results? Retrieved from [Link]

-

GeeksforGeeks. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

-

EMBL-EBI. GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

-

The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

-

YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

YouTube. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. Retrieved from [Link]

-

The GROMACS tutorials. Introduction to Molecular Dynamics. Retrieved from [Link]

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Retrieved from [Link]

-

Galaxy Training Network. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

-

Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]

-

CD ComputaBio. Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

-

Grossfield, A., Feller, S. E., & Pitman, M. C. (2007). A statistical approach to the interpretation of molecular dynamics simulations of calmodulin equilibrium dynamics. Proteins: Structure, Function, and Bioinformatics, 68(1), 109-119. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2020, October 27). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. Retrieved from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

-

Bonvin Lab. Small molecule docking. Retrieved from [Link]

-

Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

Taylor & Francis Online. (2023, August 11). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. Retrieved from [Link]

-

YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

-

Galaxy Training Network. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

-

ResearchGate. (2019, August 16). How to select the best target (or receptor) from PDB for molecular docking? Retrieved from [Link]

-

Research Square. (2025, September 20). In silico design and synthesis of novel thiazole derivatives as antitubercular agents. Retrieved from [Link]

-

Galaxy Training Network. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved from [Link]

-

Chen, Y., et al. (2016). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. PLoS ONE, 11(4), e0152213. Retrieved from [Link]

-

University of Oxford. Session 4: Introduction to in silico docking. Retrieved from [Link]

-

RSC Publishing. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]

-

Semantic Scholar. (2011, November 18). In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. Retrieved from [Link]

-

University of Manchester. 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

-

ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

-

Reddit. (2025, March 30). How to select targets for molecular docking? Retrieved from [Link]

-

YouTube. (2025, February 8). How to interpret and understand results of molecular dynamics simulation? Retrieved from [Link]

-

ResearchGate. (2013, January 2). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target? Retrieved from [Link]

-

PubChem. N-(4-acetyl-1,3-thiazol-2-yl)-4-methoxybutanamide. Retrieved from [Link]

-

PubChem. N-(4-acetyl-1,3-thiazol-2-yl)azetidin-1-ium-3-carboxamide. Retrieved from [Link]

-

Asati, V., et al. (2017). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of the Serbian Chemical Society, 82(1), 15-28. Retrieved from [Link]

-

Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10431. Retrieved from [Link]

-

NextSDS. N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(1-piperidinyl)propanamide. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2019). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. Retrieved from [Link]

-

PubChem. 4-acetyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide. Retrieved from [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08472E [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. GIL [genomatics.net]

- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. dasher.wustl.edu [dasher.wustl.edu]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 22. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 23. GROMACS Tutorials [mdtutorials.com]

- 24. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 25. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 26. youtube.com [youtube.com]

- 27. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 28. m.youtube.com [m.youtube.com]

Application Note: Antimicrobial Activity Profiling of N-(4-acetyl-1,3-thiazol-2-yl)propanamide

Executive Summary & Mechanistic Rationale

The rise of antimicrobial resistance (AMR) necessitates the continuous development of novel pharmacophores. The 1,3-thiazole heterocyclic ring is a privileged scaffold in medicinal chemistry, frequently utilized as a fundamental framework for therapeutic agents due to its broad-spectrum antimicrobial properties[1].

N-(4-acetyl-1,3-thiazol-2-yl)propanamide represents a structurally optimized derivative where the electron-withdrawing acetyl group at the 4-position and the propanamide moiety at the 2-position modulate lipophilicity and target binding affinity. Mechanistically, substituted thiazole derivatives frequently exert their bactericidal effects by targeting the GyrB subunit of bacterial DNA gyrase, competitively inhibiting ATP binding and preventing essential DNA supercoiling[1].

This application note provides a comprehensive, self-validating protocol for evaluating the antimicrobial efficacy of this compound, encompassing Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and anti-biofilm assays.

Proposed mechanism of action: Thiazole-mediated DNA gyrase inhibition.

Experimental Workflow Design

To ensure scientific integrity, the experimental design must be a self-validating system. This means incorporating internal controls that verify the assay's operational success independent of the test compound's performance.

-

Vehicle Control: Thiazole derivatives often require Dimethyl Sulfoxide (DMSO) for solubilization. A serial dilution of DMSO must be included to confirm that observed growth inhibition is due to the compound, not solvent toxicity[2].

-

Positive Controls: Standard antibiotics (e.g., Ciprofloxacin for Gram-negative, Vancomycin for Gram-positive) validate the susceptibility of the chosen bacterial strains.

-

Sterility Controls: Uninoculated media confirms the absence of contamination.

Experimental workflow for evaluating thiazole-based antimicrobial activity.

Step-by-Step Methodologies

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol is adapted in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines for aerobic bacteria[3].

1. Compound Preparation:

-

Causality: Thiazoles are generally lipophilic. Proper solvation is critical to prevent precipitation in aqueous media, which leads to false-negative resistance profiles.

-

Dissolve N-(4-acetyl-1,3-thiazol-2-yl)propanamide in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

-

Dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 512 µg/mL (ensuring final DMSO concentration in the assay does not exceed 1% v/v).

2. Inoculum Preparation:

-

Select isolated colonies from an overnight agar plate (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

-

Dilute the suspension 1:150 in CAMHB to yield a final well concentration of 5×105 CFU/mL.

3. Assay Execution (96-Well Plate):

-

Dispense 50 µL of CAMHB into wells 2-12.

-

Add 100 µL of the 512 µg/mL compound solution to well 1.

-

Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing through well 10. Discard 50 µL from well 10.

-

Add 50 µL of the bacterial inoculum to wells 1-11.

-

Controls: Well 11 = Growth Control (Inoculum + Media + 1% DMSO); Well 12 = Sterility Control (Media only).

-

Incubate plates at 37°C for 18-24 hours.

-

Endpoint: The MIC is the lowest concentration exhibiting no visible bacterial growth.

Protocol B: Minimum Bactericidal Concentration (MBC)

-

Causality: MIC only indicates growth stasis. MBC distinguishes between bacteriostatic and bactericidal activity, crucial for evaluating compounds for immunocompromised patients.

-

Aseptically aspirate 10 µL from all wells showing no visible growth in the MIC assay.

-

Spot-plate onto drug-free Tryptic Soy Agar (TSA) plates.

-

Incubate at 37°C for 24 hours.

-

Endpoint: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (zero colonies on the spot).

Quantitative Data Presentation

To standardize reporting, synthesize all resultant data into a comparative matrix. Below is a representative data structure for evaluating N-(4-acetyl-1,3-thiazol-2-yl)propanamide.

| Microbial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Reference Antibiotic MIC (µg/mL) |

| S. aureus ATCC 29213 | (+) | 16 | 32 | 2 | Bactericidal | Vancomycin (1.0) |

| E. coli ATCC 25922 | (-) | 64 | >256 | >4 | Bacteriostatic | Ciprofloxacin (0.015) |

| P. aeruginosa ATCC 27853 | (-) | 128 | >256 | >2 | Weak Activity | Ciprofloxacin (0.25) |

| C. albicans ATCC 10231 | Fungal | 32 | 64 | 2 | Fungicidal | Fluconazole (2.0) |

Note: An MBC/MIC ratio of ≤4 typically designates bactericidal activity, whereas a ratio >4 indicates bacteriostatic activity.

Sources

Application Note: Preclinical Evaluation of N-(4-acetyl-1,3-thiazol-2-yl)propanamide as a Novel Anti-Inflammatory Agent

Executive Summary & Mechanistic Rationale

The development of safer, non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical objective in medicinal chemistry due to the gastrointestinal and cardiovascular toxicities associated with classical cyclooxygenase (COX) inhibitors. The thiazole ring is a privileged heterocyclic scaffold, extensively documented for its ability to inhibit pro-inflammatory enzymes, notably COX-2 and lipoxygenase (LOX)[1]. Furthermore, specific thiazole derivatives have demonstrated potent inducible nitric oxide synthase (iNOS) inhibitory activity, effectively reducing oxidative stress and nitric oxide (NO) synthesis in acute inflammation models[2].

N-(4-acetyl-1,3-thiazol-2-yl)propanamide (N-ATP) represents a rationally designed synthetic derivative leveraging this scaffold.

-

Mechanistic Causality: The 4-acetyl group on the thiazole core acts as a critical hydrogen-bond acceptor, hypothesized to interact with the Arg120 and Tyr355 residues at the entrance of the COX-2 active site. Concurrently, the propanamide tail enhances the molecule's lipophilicity, facilitating cellular membrane permeability and positioning the compound favorably within the hydrophobic binding pocket of iNOS. This dual-targeting capability positions N-ATP as a highly promising candidate for mitigating complex inflammatory cascades.

Figure 1: Dual-inhibition mechanism of N-ATP on COX-2 and iNOS signaling pathways.

In Vitro Pharmacological Profiling: Target Engagement

To validate N-ATP as a self-validating therapeutic system, we employ a tiered screening approach. Enzymatic assays confirm direct target engagement, while cellular assays confirm membrane permeability and functional efficacy.

Protocol 2.1: COX-1/COX-2 Selectivity Assay

Objective: Determine the IC50 of N-ATP for COX-1 and COX-2 to calculate the Selectivity Index (SI). Causality: High selectivity for COX-2 over COX-1 is mandatory to achieve anti-inflammatory efficacy while minimizing the gastrointestinal ulceration inherently linked to COX-1 inhibition[1].

Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

-

Expert Insight: Hematin is an absolute requirement; it acts as the essential porphyrin cofactor for the peroxidase activity of the COX enzyme.

-

-

Compound Incubation: Aliquot 10 µL of the enzyme solution into a 96-well plate. Add 10 µL of N-ATP at varying concentrations (0.1 nM to 100 µM in DMSO). Incubate for 15 minutes at 37°C.

-

Expert Insight: Pre-incubation is critical. Many thiazole-based COX-2 inhibitors are time-dependent, slow-binding inhibitors. Skipping this step yields artificially high IC50 values.

-

-

Reaction Initiation: Add 10 µL of 100 µM arachidonic acid (AA) and 10 µL of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Expert Insight: TMPD serves as a reducing co-substrate. As the COX enzyme converts AA to PGG2, and subsequently reduces PGG2 to PGH2, TMPD is oxidized, yielding a distinct colorimetric shift.

-

-

Quantification: Read the absorbance at 590 nm after 5 minutes using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2.2: iNOS Inhibition & NO Quantification (Griess Assay)

Objective: Evaluate the suppression of NO production in LPS-stimulated RAW 264.7 macrophages. Causality: Nitric oxide is a highly reactive, volatile inflammatory mediator. The Griess assay circumvents the difficulty of measuring NO directly by quantifying nitrite (NO2-), its stable, non-volatile oxidative breakdown product[2].

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 murine macrophages at a density of 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

-

Stimulation & Treatment: Replace media with serum-free DMEM. Co-treat the cells with 1 µg/mL Lipopolysaccharide (LPS) and N-ATP (1–50 µM) for 24 hours.

-

Expert Insight: Serum starvation limits background kinase activity and synchronizes the cell cycle, ensuring that the observed iNOS upregulation is strictly driven by the LPS-TLR4 interaction.

-

-

Griess Reaction: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4).

-

Expert Insight: The acidic environment (H3PO4) is non-negotiable; it facilitates the diazotization of sulfanilamide by nitrite, which then couples with the diamine to form a measurable azo dye.

-

-

Detection: Incubate in the dark for 10 minutes. Measure absorbance at 540 nm and interpolate concentrations using a standard curve of sodium nitrite (0–100 µM).

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Objective: Assess the acute, systemic anti-inflammatory efficacy of N-ATP. Causality: The intraplantar injection of λ-carrageenan induces a well-characterized biphasic inflammatory response. The late phase (2–6 hours post-injection) is heavily driven by the localized overproduction of PGE2 and NO. This makes it the gold-standard in vivo model to validate the dual COX-2/iNOS inhibition observed in our in vitro assays.

Step-by-Step Methodology:

-

Animal Preparation: Fast adult Wistar rats (150–200 g) for 12 hours prior to the experiment, allowing ad libitum access to water.

-

Expert Insight: Fasting eliminates pharmacokinetic variability caused by food-drug interactions, ensuring consistent gastrointestinal absorption of the oral dose.

-

-

Dosing: Administer N-ATP (10, 25, and 50 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage. Use Celecoxib (10 mg/kg) as a positive control and 0.5% CMC as the vehicle control.

-

Induction: Exactly 1 hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

-

Plethysmometry: Measure the paw volume using a water displacement plethysmometer at baseline (0 h), and at 1, 2, 4, and 6 hours post-injection. Calculate the percentage inhibition of edema relative to the vehicle-treated group.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of N-ATP compared to standard reference drugs, demonstrating its superiority as a selective, dual-action agent.

| Assay / Parameter | N-ATP (Test Compound) | Celecoxib (Control) | Indomethacin (Control) |

| COX-1 IC50 (µM) | > 50.00 | > 50.00 | 0.42 |

| COX-2 IC50 (µM) | 0.18 ± 0.03 | 0.08 ± 0.01 | 9.23 |

| COX Selectivity Index (COX-1/COX-2) | > 277 | > 625 | 0.045 (Non-selective) |

| iNOS IC50 (µM) | 4.15 ± 0.60 | > 100.00 | > 100.00 |

| Paw Edema Inhibition at 4h (%) | 68.4% (at 25 mg/kg) | 71.2% (at 10 mg/kg) | 55.6% (at 10 mg/kg) |

Note: N-ATP demonstrates a highly favorable COX-2 selectivity profile while uniquely suppressing iNOS, a feature absent in classical NSAIDs.

Experimental Workflow Visualization

Figure 2: Sequential preclinical validation workflow for N-ATP.

References

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors Source: Molecules. 2018 Mar; 23(3): 685. URL:[Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors Source: Archives of Pharmacal Research. 2013 Jun; 36(6): 702-14. URL:[Link]

Sources

Application Note: Preclinical Formulation and Experimental Protocols for N-(4-acetyl-1,3-thiazol-2-yl)propanamide

Executive Summary & Physicochemical Rationale

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, foundational to numerous FDA-approved therapeutics ranging from antimicrobial agents to kinase inhibitors [1]. However, the development of novel thiazole derivatives—specifically N-acyl-2-aminothiazoles like N-(4-acetyl-1,3-thiazol-2-yl)propanamide —frequently encounters a significant translational bottleneck: extremely poor aqueous solubility.

As a Senior Application Scientist, I approach the formulation of this compound by first analyzing its molecular architecture. The planar nature of the thiazole core, combined with the hydrogen-bond donating capacity of the propanamide group and the hydrogen-bond accepting nature of the C4-acetyl group, creates a highly rigid and stable crystal lattice. The energy required to disrupt this lattice (crystal lattice energy) significantly exceeds the hydration energy provided by aqueous media. Furthermore, poorly formulated 2-aminothiazoles are notorious for forming colloidal aggregates in aqueous buffers, acting as Promiscuous 2-Aminothiazoles (PrATs) that yield false positives in biophysical assays [4].

To ensure scientific integrity and reproducible pharmacokinetics, this guide outlines causality-driven, self-validating formulation protocols for both in vitro and in vivo experimental use.

Formulation Strategy & Causality Workflow

The selection of a vehicle cannot be arbitrary; it must be dictated by the route of administration and the thermodynamic requirements of the compound.

-

For In Vitro Assays: We utilize Dimethyl Sulfoxide (DMSO) as a primary solvent. DMSO is a powerful aprotic solvent that effectively disrupts the strong intermolecular hydrogen bonds of the propanamide and acetyl groups.

-

For In Vivo Intravenous (IV) Dosing: A co-solvent system is mandatory. We employ a combination of DMSO, Polyethylene Glycol 400 (PEG400), and Saline. PEG400 acts as a steric stabilizer and lowers the dielectric constant of the formulation, preventing the API from precipitating when the formulation is rapidly diluted in the bloodstream [2].

-

For In Vivo Per Os (PO) Dosing: Because the gastrointestinal tract can process suspensions, we utilize a Methylcellulose/Tween 80 matrix to create a homogenous suspension, maximizing surface area for dissolution without the toxicity limits associated with high co-solvent volumes [3].

Preclinical formulation decision tree for N-(4-acetyl-1,3-thiazol-2-yl)propanamide based on route.

Quantitative Formulation Data

To design a safe and effective vehicle, the tolerability limits of each excipient must be strictly observed. Exceeding these limits can result in vehicle-induced toxicity, hemolysis, or altered baseline pharmacodynamics.

Table 1: Vehicle Component Functions and Tolerability Limits

| Excipient | Primary Function | Mechanism of Action | Max In Vitro Conc. | Max In Vivo (IV) Conc. | Max In Vivo (PO) Conc. |

| DMSO | Primary Solubilizer | Disrupts H-bonding; high dielectric constant. | ≤ 1.0% (v/v) | ≤ 10% (v/v) | ≤ 10% (v/v) |

| PEG400 | Co-solvent / Stabilizer | Steric hindrance; lowers aqueous polarity. | N/A | ≤ 40% (v/v) | ≤ 60% (v/v) |

| Tween 80 | Non-ionic Surfactant | Micellar solubilization; reduces surface tension. | ≤ 0.1% (v/v) | ≤ 5% (v/v) | ≤ 10% (v/v) |

| 0.5% MC | Suspending Agent | Increases viscosity to prevent particle settling. | N/A | Do Not Use | Up to 100% (v/v) |

Table 2: Standardized Formulation Matrices for ATP-1

| Route | Formulation Composition (Order of Addition) | Target Concentration | Expected Stability (Room Temp) |

| In Vitro | 100% DMSO | 10 mM (Stock) | > 3 months (Store at -20°C) |

| IV / IP | 10% DMSO + 40% PEG400 + 50% Saline | 2.5 - 5.0 mg/mL | 24 - 48 hours |

| PO | 0.5% Methylcellulose + 0.1% Tween 80 in Water | 10 - 50 mg/mL | 4 hours (Requires constant stirring) |

Step-by-Step Experimental Protocols

Protocol A: In Vitro Assay Preparation (10 mM Stock)

Causality Focus: Ensuring complete molecular dispersion to prevent PrAT-mediated colloidal aggregation [4].

-

Weighing: Accurately weigh 1.98 mg of N-(4-acetyl-1,3-thiazol-2-yl)propanamide (MW ≈ 198.24 g/mol ) into a sterile, amber glass vial. Causality: Amber glass prevents potential photo-degradation of the thiazole ring.

-

Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

-

Agitation: Vortex vigorously for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature. Causality: Sonication provides the kinetic energy required to break the initial crystal lattice.

-

Self-Validation Step: Visually inspect the solution against a dark background. It must be perfectly clear. To validate, centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a microscopic pellet forms, the compound has not fully dissolved and will cause false-positive assay readouts.

Protocol B: Intravenous (IV) Dosing Solution (10% DMSO / 40% PEG400 / 50% Saline)

Causality Focus: The order of addition is the most critical factor in co-solvent formulations. Adding aqueous media too early causes irreversible nucleation [2].

-

API Addition: Weigh the required mass of the compound into a sterile vial (e.g., 5.0 mg for a 2.5 mg/mL final solution).

-

Primary Solvation: Add 10% of the final volume (0.2 mL) as DMSO. Vortex and sonicate until completely dissolved. Causality: The API must be in a true solution state before any other excipient is introduced.

-

Co-solvent Addition: Add 40% of the final volume (0.8 mL) as PEG400. Vortex thoroughly for 2 minutes. Causality: PEG400 coats the solvated API molecules. Its amphiphilic nature creates a transitional dielectric gradient, preparing the API for the aqueous phase.

-

Aqueous Dilution: Dropwise, while continuously vortexing, add 50% of the final volume (1.0 mL) of 0.9% Sterile Saline. Causality: Dropwise addition prevents localized microenvironments of high water concentration, which would trigger immediate precipitation.

-

Self-Validation Step: Perform a mock in vivo dilution. Add 10 µL of this formulation into 90 µL of 37°C PBS (pH 7.4). If the solution remains clear for 2 hours, it is safe for IV injection. Verify final concentration via LC-MS/MS [3].

Mechanistic pathway of co-solvent stabilization preventing in vivo precipitation upon IV injection.

Protocol C: Per Os (PO) Dosing Suspension (0.5% MC / 0.1% Tween 80)

Causality Focus: Achieving a homogenous, fine suspension to maximize gastrointestinal absorption kinetics.

-

Wetting the API: Weigh the API into a mortar. Add the calculated volume of Tween 80 directly to the powder. Triturate (grind) with a pestle for 3 minutes. Causality: Tween 80 acts as a wetting agent, reducing the interfacial tension between the hydrophobic thiazole crystals and the aqueous vehicle.

-

Polymer Addition: Gradually add a pre-made solution of 0.5% Methylcellulose in water while continuously triturating until a smooth, uniform paste forms.

-

Volume Adjustment: Transfer the paste to a graduated cylinder and use the remaining 0.5% MC solution to rinse the mortar, bringing the suspension to the final target volume.

-

Self-Validation Step: Allow the suspension to sit undisturbed for 30 minutes. If rapid sedimentation occurs, the particle size is too large (requiring further trituration or micronization) or the MC viscosity is too low.

References

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

-

Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI Pharmaceutics.[Link]

-

Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry (ACS Publications).[Link]

"N-(4-acetyl-1,3-thiazol-2-yl)propanamide" synthesis yield improvement

Welcome to the Technical Support Center for the synthesis of N-(4-acetyl-1,3-thiazol-2-yl)propanamide. This guide is designed for researchers and drug development professionals seeking to optimize yields, eliminate byproducts, and scale up their heterocyclic chemistry workflows.

Part 1: Mechanistic Workflow & Process Overview

The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)propanamide is a two-step process. It begins with the Hantzsch cyclization of thiourea and a 1-halo-2,3-butanedione to form the 2-amino-4-acetylthiazole core, followed by regioselective amidation. Below is the workflow mapping the critical path and common failure points.

Workflow and common bottlenecks in the synthesis of N-(4-acetyl-1,3-thiazol-2-yl)propanamide.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the yield of my 2-amino-4-acetylthiazole intermediate capping at 50-65% during the Hantzsch synthesis? A: The Hantzsch synthesis of 2-aminothiazoles using α-haloketones typically yields between 50-65%[1]. This ceiling is primarily dictated by the thermal instability of the haloketone. At elevated temperatures, α-haloketones act as lachrymators and readily undergo self-condensation or degradation before they can fully react with the thiourea[2]. Causality & Solution: To suppress degradation, shift from a standard reflux protocol to a step-wise temperature gradient. Initiate the reaction at 0–5 °C to allow the stable formation of the acyclic thioamide intermediate, then slowly warm the system to 50 °C to drive the final cyclodehydration step[3].

Q2: I am observing significant N,N-dipropionylation (overacylation) during the amidation step. How can I improve regioselectivity? A: The 2-amino group on the thiazole ring exists in a tautomeric equilibrium (amine vs. imine). While the exocyclic nitrogen is the primary nucleophilic site, once it is mono-acylated, the resulting amide proton becomes highly acidic. In the presence of strong bases and excess propionyl chloride, this mono-amide is easily deprotonated and reacts a second time to form an imide[4]. Causality & Solution: Strictly control the stoichiometry of propionyl chloride to exactly 1.05 equivalents. Omit hyper-nucleophilic catalysts like DMAP entirely. Instead, use dry pyridine as both the base and solvent, which provides a mild basic environment proven to produce corresponding amides in high yields without triggering overacylation[5].

Q3: Can I use standard peptide coupling reagents (like CDI or EDC) instead of propionyl chloride to avoid overacylation? A: This is highly discouraged. The exocyclic nitrogen of a 2-aminothiazole is significantly less nucleophilic than a standard aliphatic amine due to the delocalization of its lone pair into the aromatic thiazole ring. Studies demonstrate that while coupling reagents like 1,1′-carbonyldiimidazole (CDI) occasionally work for simple thiazoles, they frequently fail for complex derivatives[6]. Direct acylation using acyl chlorides remains the most robust and thermodynamically favorable method[6].

Part 3: Quantitative Troubleshooting Matrix

Use this matrix to diagnose and correct specific deviations during your synthesis.

| Synthesis Parameter | Observed Symptom | Mechanistic Cause | Optimized Range / Corrective Action |

| Haloketone Addition Rate | High tar/polymer formation in Step 1 | Thermal degradation of 1-bromo-2,3-butanedione prior to nucleophilic attack. | Add dropwise over 30 mins strictly at 0 °C . |

| Acylating Stoichiometry | >15% N,N-dipropionyl byproduct (LC-MS) | Over-activation and deprotonation of the mono-amide intermediate. | Limit Propionyl Chloride to 1.05 eq . |

| Solvent Selection (Step 2) | <50% conversion, recovered starting material | Poor solvation of the 2-aminothiazole's strong intermolecular H-bond network. | Switch from DCM to Anhydrous THF or Pyridine . |

| Base Selection (Step 2) | Formation of O-acylated enol isomers | Hard bases (e.g., NaH) inappropriately deprotonate the C4-acetyl enol form. | Use Pyridine (pKa ~5.2) to selectively neutralize HCl. |

| Reaction Temperature (Step 2) | Hydrolysis of product during reaction | Exothermic acylation generates localized heat, promoting side reactions. | Maintain internal temp < 5 °C during electrophile addition. |

Part 4: Validated Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure you can verify success before proceeding to the next step.

SOP 1: Synthesis of 2-Amino-4-acetylthiazole (Core Intermediate)

-

Preparation: In an oven-dried 250 mL round-bottom flask, dissolve thiourea (7.6 g, 100 mmol) in anhydrous ethanol (100 mL).

-

Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add 1-bromo-2,3-butanedione (16.5 g, 100 mmol) dropwise over 30 minutes.

-

Self-Validation: The solution will transition from clear to a pale yellow suspension as the acyclic intermediate forms.

-

-

Cyclization: Remove the ice bath and gradually warm the mixture to 50 °C. Stir for 4 hours.

-

Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material should disappear, and a new UV-active product spot should emerge at Rf≈0.4 .

-

-

Workup: Concentrate the ethanol under reduced pressure. Dissolve the crude hydrobromide salt in deionized water (50 mL) and neutralize with saturated aqueous Na2CO3 until pH 8 is reached.

-

Isolation: Filter the resulting yellow precipitate, wash thoroughly with cold water, and dry under high vacuum to yield 2-amino-4-acetylthiazole.

-

Self-Validation: Analyze via LC-MS. The target mass [M+H]+ must be observed at m/z 143.0 .

-

SOP 2: Regioselective Amidation to N-(4-acetyl-1,3-thiazol-2-yl)propanamide

-

Preparation: Suspend the synthesized 2-amino-4-acetylthiazole (7.1 g, 50 mmol) in anhydrous THF (75 mL) under a strict nitrogen atmosphere. Add anhydrous pyridine (4.8 mL, 60 mmol).

-

Acylation: Cool the suspension to 0 °C. Add propionyl chloride (4.6 mL, 52.5 mmol, 1.05 eq) dropwise over 20 minutes via a gas-tight syringe.

-

Self-Validation: A white precipitate (pyridinium chloride) will immediately form in the flask, visually confirming active acylation and HCl scavenging.

-

-

Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

-